-(4-Methylcyclohexyl)phenol can be synthesized through various methods. One reported method involves reacting p-chlorophenol with 4-methylcyclohexene in the presence of a Lewis acid catalyst [1].
*Source: A highly efficient one-pot synthesis of various p-alkylphenols from p-chlorophenol and terminal olefins:
Research suggests that 4-(4-Methylcyclohexyl)phenol may have potential applications in various scientific fields, including:
*Source: Synthesis and characterization of novel Schiff base nematogens derived from 4-(4-methylcyclohexyl)phenol
*Source: Antioxidant and Anti-Inflammatory Activities of Phenolic Compounds from Rheum tanguticum:
4-(4-Methylcyclohexyl)phenol, also known as 4-methyl-2-(1-methylcyclohexyl)phenol, is an organic compound with the molecular formula and a molecular mass of approximately 204.31 g/mol. It features a phenolic structure with a methylcyclohexyl group attached at the para position relative to the hydroxyl group. This compound exhibits unique physical properties, including a boiling point of 150-160 °C at 10 Torr and a melting point of 59 °C . The compound's structure can be represented by the InChIKey: MQVDCVRWVSDQNN-UHFFFAOYSA-N, indicating its specific arrangement of atoms and bonds .
These reactions highlight the versatility of 4-(4-Methylcyclohexyl)phenol in synthetic organic chemistry.
Research indicates that phenolic compounds like 4-(4-Methylcyclohexyl)phenol possess various biological activities. They are known for their antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress. Additionally, certain studies suggest potential anti-inflammatory and antimicrobial effects, although specific data on this compound's biological activity is limited compared to more extensively studied phenols .
The synthesis of 4-(4-Methylcyclohexyl)phenol typically involves:
These methods emphasize the importance of selecting appropriate reagents and conditions to optimize yield and purity.
4-(4-Methylcyclohexyl)phenol finds applications in several fields:
These applications underscore its significance in both industrial and research contexts.
Several compounds share structural similarities with 4-(4-Methylcyclohexyl)phenol. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-(Trans-4-butylcyclohexyl)phenol | Larger cycloalkane substituent | |
4-(Trans-4-ethylcyclohexyl)phenol | Ethyl group instead of methyl; similar size | |
2-Isopropyl-4-methylphenol (Isothymol) | Smaller aromatic ring; different substitution pattern |
These comparisons illustrate how variations in substituents affect the properties and potential applications of these compounds while emphasizing the unique structure and characteristics of 4-(4-Methylcyclohexyl)phenol.